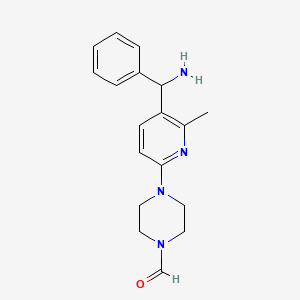

4-(5-(Amino(phenyl)methyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde

Description

This compound features a pyridine core substituted at position 5 with an aminophenylmethyl group and at position 6 with a methyl group. The pyridine’s position 2 is linked to a piperazine ring, which is further functionalized with a carbaldehyde group at its 1-position. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic and hydrogen-bonding interactions .

Properties

Molecular Formula |

C18H22N4O |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

4-[5-[amino(phenyl)methyl]-6-methylpyridin-2-yl]piperazine-1-carbaldehyde |

InChI |

InChI=1S/C18H22N4O/c1-14-16(18(19)15-5-3-2-4-6-15)7-8-17(20-14)22-11-9-21(13-23)10-12-22/h2-8,13,18H,9-12,19H2,1H3 |

InChI Key |

TZCRMQIDFLJBJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCN(CC2)C=O)C(C3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Amino(phenyl)methyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines under acidic or basic conditions.

Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and halogenated pyridine intermediates.

Functionalization: The aldehyde group is introduced through oxidation reactions, typically using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-(Amino(phenyl)methyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, PCC, DMP

Reduction: NaBH4, LiAlH4

Substitution: HNO3, Cl2, Br2

Major Products

Oxidation: Carboxylic acids

Reduction: Primary alcohols

Substitution: Nitro or halogenated derivatives

Scientific Research Applications

4-(5-(Amino(phenyl)methyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a drug candidate, particularly in the development of treatments for neurological disorders and cancer.

Biological Studies: It is used in research to understand its interactions with biological targets, such as receptors and enzymes.

Chemical Biology: The compound is employed in chemical biology to study its effects on cellular processes and pathways.

Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(5-(Amino(phenyl)methyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an antagonist or agonist, modulating the activity of these targets and influencing various biological pathways . Molecular docking studies have shown that the piperazine and pyridine rings play a crucial role in binding to the target sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their pharmacological or synthetic relevance:

Structural and Functional Analysis

- Piperazine-Carbaldehyde Motif: The aldehyde group in all listed compounds is a reactive handle for covalent interactions or further derivatization. For example, compound 23’s selectivity for AKR1C1 over AKR1C3 (Ki = 64 μM vs. >100 μM) highlights the role of the 2-naphthoyl group in isoform specificity, contrasting with the target compound’s aminophenylmethyl group, which may favor different binding pockets .

- Core Heterocycles: The pyridine core in the target compound vs. pyridazinone () or thienopyrimidine () alters electronic properties and binding affinity. Pyridazinones are associated with CNS activity, whereas thienopyrimidines are common in kinase inhibitors .

- Substituent Effects: The 6-methyl and 5-aminophenylmethyl groups on the target compound’s pyridine may enhance lipophilicity and π-π stacking compared to the 2-fluorophenyl group in ’s derivatives, which improves blood-brain barrier penetration .

Biological Activity

4-(5-(Amino(phenyl)methyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, including a piperazine ring, a pyridine moiety, and an aldehyde functional group. This compound has garnered interest for its biological activity, particularly as a ligand in biochemical assays, which may influence various biological targets such as enzymes and receptors.

- Molecular Formula : C18H22N4O

- Molecular Weight : 310.39 g/mol

- CAS Number : 1355230-55-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amino group enables covalent bonding with nucleophilic sites on proteins, potentially modulating their function. This interaction is crucial for understanding the compound's mechanism of action and its therapeutic implications.

Biological Activity Studies

Research indicates that 4-(5-(Amino(phenyl)methyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde exhibits notable biological activities:

- Antidepressant Activity : A study on related piperazine derivatives demonstrated that certain compounds showed significant affinity for the serotonin 5-HT1A receptor, which is critical in mood regulation. The compound's structural similarities suggest it may exhibit comparable effects .

- Enzyme Interaction : The compound has been shown to influence enzyme activity, which could lead to therapeutic applications in various diseases. Its binding affinity with enzymes can be evaluated using biochemical assays.

- Potential Antitubercular Activity : Related compounds containing piperazine moieties have been evaluated for their antitubercular properties, indicating a potential pathway for further exploration of this compound's efficacy against tuberculosis .

Data Table of Biological Activities

Case Studies

Several studies have focused on the synthesis and biological evaluation of compounds similar to 4-(5-(Amino(phenyl)methyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde:

- Study on Piperazine Derivatives : A series of piperazine derivatives were synthesized and tested for antidepressant activity. One derivative showed a Ki value of 1.28 nM at the 5-HT1A receptor, significantly increasing serotonin levels in the brain, suggesting that structural modifications can enhance biological activity .

- Antitubercular Studies : Research on benzothiazinone derivatives containing N-(amino)piperazine moieties revealed promising in vitro activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, highlighting the potential for developing new antitubercular agents based on similar structural frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.